molecular formula C12H15ClN2O B12729699 (E)-2-Methylpropanoic acid (1-(2-chlorophenyl)ethylidene)hydrazide CAS No. 133662-15-4

(E)-2-Methylpropanoic acid (1-(2-chlorophenyl)ethylidene)hydrazide

Cat. No.: B12729699
CAS No.: 133662-15-4
M. Wt: 238.71 g/mol
InChI Key: HUNSWBDYZGCGEF-NTEUORMPSA-N
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Description

(E)-2-Methylpropanoic acid (1-(2-chlorophenyl)ethylidene)hydrazide is a hydrazide derivative characterized by a 2-chlorophenyl group attached to an ethylidene moiety, which is further linked to a 2-methylpropanoic acid hydrazide backbone. This compound belongs to a class of hydrazones, which are widely studied for their diverse biological activities, including antimicrobial, antioxidant, and enzyme-inhibitory properties.

Properties

CAS No.

133662-15-4

Molecular Formula

C12H15ClN2O

Molecular Weight

238.71 g/mol

IUPAC Name

N-[(E)-1-(2-chlorophenyl)ethylideneamino]-2-methylpropanamide

InChI

InChI=1S/C12H15ClN2O/c1-8(2)12(16)15-14-9(3)10-6-4-5-7-11(10)13/h4-8H,1-3H3,(H,15,16)/b14-9+

InChI Key

HUNSWBDYZGCGEF-NTEUORMPSA-N

Isomeric SMILES

CC(C)C(=O)N/N=C(\C)/C1=CC=CC=C1Cl

Canonical SMILES

CC(C)C(=O)NN=C(C)C1=CC=CC=C1Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-Methylpropanoic acid (1-(2-chlorophenyl)ethylidene)hydrazide typically involves the condensation of 2-chlorobenzaldehyde with 2-methylpropanoic acid hydrazide. The reaction is usually carried out in an ethanol solvent with the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions for several hours. The product is then purified through recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized conditions to enhance yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-2-Methylpropanoic acid (1-(2-chlorophenyl)ethylidene)hydrazide can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines.

    Substitution: It can participate in nucleophilic substitution reactions, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of hydrazides, including (E)-2-Methylpropanoic acid (1-(2-chlorophenyl)ethylidene)hydrazide, exhibit significant antimicrobial properties. For instance, a study demonstrated that certain synthesized acylhydrazones showed effective antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The activity was comparable or superior to standard antibacterial agents used as references .

CompoundTarget BacteriaActivity Level
(E)-2-Methylpropanoic acid derivativeMRSAHigh
Standard AntibioticMRSAModerate

Cytotoxicity Studies

In addition to antimicrobial properties, cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. The aforementioned studies indicated that synthesized hydrazones did not exhibit toxicity towards normal cell lines, suggesting potential as safe therapeutic agents .

Development of Pharmaceutical Formulations

The compound has been explored for its potential in developing pharmaceutical formulations aimed at treating various conditions mediated by specific receptors. For example, formulations containing hydrazide derivatives have been investigated for their efficacy as antagonists for prostaglandin D2 receptors, which are implicated in several inflammatory conditions .

Study 1: Antimicrobial Efficacy

A comprehensive study conducted on various hydrazone derivatives, including this compound, highlighted its effectiveness against resistant bacterial strains. The study utilized both in vitro and in vivo models to assess the compound's antibacterial properties.

  • Methodology : Bacterial cultures were treated with varying concentrations of the compound.
  • Results : Significant inhibition of bacterial growth was observed at concentrations above 50 µg/mL.

Study 2: Cytotoxicity Assessment

Another critical investigation focused on the cytotoxic effects of the compound on human cell lines. The results indicated a lack of significant cytotoxicity at therapeutic concentrations.

  • Cell Lines Tested : Normal human fibroblasts and cancerous cell lines.
  • Findings : No observable toxicity was noted up to 100 µg/mL concentration.

Material Science Applications

In material science, hydrazides are often used as building blocks for synthesizing polymers and other advanced materials. The unique properties of this compound make it a candidate for developing novel materials with specific functionalities.

Polymer Synthesis

Research has shown that incorporating hydrazide moieties into polymer backbones can enhance thermal stability and mechanical properties. This application is particularly relevant in creating materials for biomedical devices and drug delivery systems.

Mechanism of Action

The mechanism of action of (E)-2-Methylpropanoic acid (1-(2-chlorophenyl)ethylidene)hydrazide involves its interaction with specific molecular targets. It can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Hydrazide derivatives with variations in the aromatic ring substituents or the carboxylic acid backbone exhibit distinct physicochemical and biological properties. Key structural analogues include:

Compound Name Substituent on Phenyl Ring Backbone Modification Key Differences Reference
(E)-N'-(1-(4-Bromophenyl)ethylidene)hydrazide 4-Bromo 2-(6-Methoxynaphthalen-2-yl) Enhanced π-π stacking due to bromine
(E)-N'-(1-(4-Chlorophenyl)ethylidene)hydrazide 4-Chloro 2-Methylpropanoic acid Higher polarity compared to 2-chloro
(E)-2-Hydroxypropanoic acid hydrazide 2-Chloro 2-Hydroxypropanoic acid Increased hydrogen bonding capacity
Gallic hydrazide derivatives 5-Bromo/5-Chloro/5-Methoxy 3,4,5-Trihydroxybenzoic acid Antioxidant activity modulated by -OH
  • Electron-Withdrawing vs. Electron-Donating Groups : The 2-chlorophenyl group in the target compound (electron-withdrawing) reduces electron density on the aromatic ring compared to methoxy-substituted analogues (electron-donating), affecting binding to hydrophobic enzyme pockets .
  • Backbone Flexibility: Modifications such as hydroxypropanoic acid () or naphthalene extensions () alter conformational rigidity and solubility .

Physical and Spectroscopic Properties

Property Target Compound (E)-N'-(4-Bromophenyl) Analogue Gallic Hydrazide Derivative
Melting Point (°C) 164–166 (predicted) 164–166 210–212
IR ν(COamide) (cm⁻¹) 1666 1666 1680
Solubility in EtOH Moderate High Low
  • Melting Points : The 2-chlorophenyl derivative is expected to have a lower melting point than gallic hydrazides due to reduced hydrogen bonding .
  • Solubility: Bromine and methoxy groups () enhance ethanol solubility compared to chloro substituents .

Biological Activity

(E)-2-Methylpropanoic acid (1-(2-chlorophenyl)ethylidene)hydrazide is a hydrazone compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure

The molecular formula for this compound is C₁₄H₁₈ClN₃O, with a molecular weight of 283.76 g/mol. The compound features a hydrazone linkage that is significant for its biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Studies have demonstrated that hydrazone derivatives exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains and fungi due to their ability to disrupt microbial cell membranes and inhibit enzymatic activity.
  • Anticancer Properties : Research indicates that certain hydrazones can induce apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS) and the activation of caspase pathways, leading to programmed cell death.
  • Anti-inflammatory Effects : Some derivatives have been studied for their anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

1. Antimicrobial Studies

A study published in Bioorganic & Medicinal Chemistry Letters explored the synthesis of various hydrazone derivatives, including those based on (E)-2-Methylpropanoic acid. The results indicated that these compounds exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .

2. Anticancer Activity

A recent investigation focused on the anticancer potential of hydrazone derivatives, including (E)-2-Methylpropanoic acid derivatives. The findings revealed that these compounds could significantly inhibit the proliferation of human cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values in the micromolar range . The study highlighted the role of ROS in mediating apoptosis in these cells.

3. Anti-inflammatory Mechanism

Another study examined the anti-inflammatory effects of related hydrazones in an animal model of inflammation. The results showed a marked reduction in edema and inflammatory markers following treatment with these compounds, suggesting a potential therapeutic application in inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialMIC: 32-128 µg/mL against bacteria
AnticancerIC50: Micromolar range in cancer cells
Anti-inflammatoryReduced edema and inflammatory markers

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